molecular formula C9H6BrF2NO B13080253 3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile

3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile

Cat. No.: B13080253
M. Wt: 262.05 g/mol
InChI Key: YMNFHFNYOSBFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile (CAS 1379356-55-4) is a chemical compound with a molecular formula of C9H6BrF2NO and a molecular weight of 262.05 . Its structure features a phenoxy ring system substituted with bromo and difluoro groups, linked to a propanenitrile chain, which is represented by the SMILES notation N#CCCOc1cc(Br)cc(F)c1F . This specific arrangement of bromine and fluorine atoms makes it a valuable building block in synthetic chemistry, particularly for the construction of more complex molecules in pharmaceutical and agrochemical research. Compounds with similar difluorophenoxy nitrile scaffolds are recognized as key intermediates in the development of active pharmaceutical ingredients (APIs) . For instance, the closely related 3-(3,5-Difluoro-phenoxy)propanenitrile is a known intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker used in gastrointestinal therapeutics . This suggests potential utility in medicinal chemistry programs focused on developing new therapeutic agents. As a specialty fluorinated intermediate, it is suited for use in cross-coupling reactions, where the bromine atom can serve as a handle for further functionalization, and the fluorine atoms can be used to modulate the compound's lipophilicity and metabolic stability. This product is strictly intended for research and development purposes in a laboratory setting and is labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H6BrF2NO

Molecular Weight

262.05 g/mol

IUPAC Name

3-(5-bromo-2,3-difluorophenoxy)propanenitrile

InChI

InChI=1S/C9H6BrF2NO/c10-6-4-7(11)9(12)8(5-6)14-3-1-2-13/h4-5H,1,3H2

InChI Key

YMNFHFNYOSBFGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCCC#N)F)F)Br

Origin of Product

United States

Preparation Methods

Reaction with Potassium Carbonate as Base

This method employs potassium carbonate (K₂CO₃) as a base in an organic solvent such as N,N-dimethylformamide (DMF).

Reaction Conditions:

  • Reagents:
    • 3-bromo-5,6-difluorophenol
    • Propanenitrile derivative
    • Potassium carbonate (2 equivalents)
  • Solvent: DMF
  • Temperature: Room temperature (~20°C)
  • Time: 1–2 hours

Procedure:

  • Dissolve 3-bromo-5,6-difluorophenol in DMF.
  • Add potassium carbonate to the solution.
  • Introduce the propanenitrile derivative.
  • Stir the mixture at room temperature for the specified duration.
  • Quench the reaction with water and extract the product using ethyl acetate.
  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.
  • Purify the crude product via column chromatography.

Yield: Typically high (e.g., ~92%) depending on reaction scale and purification efficiency.

Reaction with Cesium Carbonate as Base

Cesium carbonate (Cs₂CO₃) can also be used as a base for this synthesis, providing moderate to high yields.

Reaction Conditions:

  • Reagents:
    • 3-bromo-5,6-difluorophenol
    • Propanenitrile derivative
    • Cesium carbonate (2 equivalents)
  • Solvent: DMF
  • Temperature: Room temperature (~20°C)
  • Time: ~16 hours

Procedure:

  • Combine all reagents in DMF.
  • Stir at room temperature for an extended period (~16 hours).
  • Follow similar workup steps as described above.

Yield: Moderate to high (~76%).

Alternative Bases and Solvents

Other bases such as sodium hydroxide or organic bases like triethylamine can be used under varying conditions to achieve similar products. However, these methods may require higher temperatures or longer reaction times.

Comparative Analysis of Reaction Conditions

Base Used Solvent Temperature Time Yield (%)
Potassium Carbonate DMF ~20°C ~1–2 h ~92%
Cesium Carbonate DMF ~20°C ~16 h ~76%
Sodium Hydroxide Ethanol/DMF Reflux ~4 h Variable

Purification Techniques

Purification of This compound often involves:

Chemical Reactions Analysis

3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile can undergo various types of chemical reactions, including:

Scientific Research Applications

3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile has several scientific research applications, including:

Mechanism of Action

The specific mechanism of action for 3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile is not well-documented. its reactivity suggests that it can interact with various molecular targets and pathways, particularly in the context of organic synthesis and pharmaceutical development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-(3-Bromo-5,6-difluoro-phenoxy)propanoate ()
  • Molecular Formula : C₁₁H₁₀BrF₂O₃
  • Functional Group : Ester (-COOEt) instead of nitrile (-CN).
  • Key Differences: The ester group reduces electrophilicity compared to the nitrile, making it less reactive in nucleophilic additions. However, the ester may improve solubility in non-polar solvents due to its alkoxy component.
3-[(2-Fluorophenyl)sulfonyl]propanenitrile ()
  • Molecular Formula: C₉H₈FNO₂S
  • Functional Group: Sulfonyl (-SO₂-) instead of phenoxy (-O-).
  • The absence of halogen substituents on the phenyl ring reduces steric and electronic effects compared to the target compound .

Halogen Substitution Patterns

3-(2-Fluorophenoxy)propanenitrile ()
  • Molecular Formula: C₉H₈FNO
  • Substituents : Single F at the 2-position of the phenyl ring.
  • Key Differences :
    • XLogP3 : 1.8 (indicating moderate lipophilicity) vs. estimated higher XLogP3 (~2.5) for the target compound due to additional Br and F atoms.
    • Reduced electron-withdrawing effects compared to the target’s Br and dual F substituents, leading to lower reactivity in electrophilic aromatic substitution .
(3S)-3-Amino-3-(5-Bromo-2-fluorophenyl)propanenitrile ()
  • Molecular Formula : C₉H₈BrFN₂
  • Substituents: Amino (-NH₂) on the propanenitrile chain and Br/F on the phenyl ring.
  • Key Differences: The amino group introduces chirality and hydrogen-bonding capacity, enhancing solubility in polar solvents. Molecular weight (243.08 g/mol) is lower than the target compound, but the amino group may increase metabolic stability in biological systems .

Core Structural Modifications

3-(2,6-Dioxocyclohexyl)propanenitrile ()
  • Molecular Formula: C₉H₁₁NO₂
  • Core Structure : Cyclohexyl ring with ketone groups vs. halogenated aromatic ring.
  • Key Differences: The non-aromatic cyclohexyl ring reduces conjugation effects, altering UV absorption and stability. Ketone groups increase polarity but reduce compatibility with strong reducing agents compared to halogenated aromatics .

Research Findings and Implications

  • Reactivity : The target compound’s nitrile group and halogenated aromatic ring make it highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), outperforming ester or sulfonyl analogs .
  • Solubility: Compounds with amino groups () exhibit higher aqueous solubility, while halogenated nitriles (target compound) favor organic phases due to increased lipophilicity.
  • Synthetic Challenges : Bromination and fluorination steps (as in ) are critical for synthesizing the target compound, requiring precise control to avoid over-halogenation .

Biological Activity

3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile is a synthetic compound notable for its unique chemical structure, which includes a bromine atom and two fluorine atoms on a phenoxy group attached to a propanenitrile moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

  • Molecular Formula : C₁₃H₈BrF₂N
  • Molecular Weight : Approximately 303.10 g/mol

The presence of halogen atoms in its structure is believed to enhance its interaction with biological targets, potentially increasing binding affinity and specificity.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory activity. In vitro assays have shown that this compound can inhibit the expression of inflammatory genes such as CIG5 and IL-6 in human airway epithelial cells (hSAECs) when induced by poly(I:C) . The ability to modulate these inflammatory markers suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In a study involving various cancer cell lines, this compound demonstrated selective cytotoxicity against certain tumor types while sparing non-cancerous cells . The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameStructure DescriptionUnique Features
3-(4-Bromo-2-fluorophenoxy)propanenitrileSimilar phenoxy group but different halogen placementDifferent biological activity profile
3-(2-Bromo-4-fluorophenoxy)propanenitrileVariation in bromine and fluorine positionsPotentially altered reactivity due to substitution
4-(3-Bromo-5-fluorophenyl)butanenitrileLonger carbon chain with similar functional groupsDifferent physical properties due to chain length

This comparison illustrates how variations in halogen placement and carbon chain length can influence both chemical behavior and biological activity.

Case Studies

  • In Vitro Studies : A series of experiments demonstrated that this compound effectively reduced IL-6 levels in hSAECs when treated with poly(I:C). The residual activity rates were calculated based on comparisons with positive controls .
  • Cytotoxicity Assays : In cancer cell models, the compound exhibited an IC50 value indicating potent inhibitory effects on cell proliferation, particularly against triple-negative breast cancer (TNBC) cell lines. The selectivity index was notably higher compared to standard chemotherapeutics like 5-Fluorouracil .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.